molecular formula C26H28N2O6S B3492751 methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate

methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate

Cat. No.: B3492751
M. Wt: 496.6 g/mol
InChI Key: YNYGQRCLBWCADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate is a complex organic compound with a variety of applications in scientific research This compound is known for its unique chemical structure, which includes a benzoate ester, a sulfonamide group, and multiple methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 3,4-dimethylaniline to form an intermediate sulfonamide. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the quality of the final product. Industrial methods may also incorporate environmentally friendly practices to minimize waste and reduce the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a useful tool in studying enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic applications includes investigating its effects on specific biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The compound may also interact with enzymes, inhibiting or modulating their activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxy-5-sulfamoylbenzoate
  • 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
  • Methyl 5-(aminosulfonyl)-2-methoxybenzoate

Uniqueness

Methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6S/c1-17-10-13-23(33-4)24(14-17)35(31,32)28(20-12-11-18(2)19(3)15-20)16-25(29)27-22-9-7-6-8-21(22)26(30)34-5/h6-15H,16H2,1-5H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYGQRCLBWCADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-[[2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dimethylanilino)acetyl]amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.